4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one
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Overview
Description
4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one is an organic compound with the molecular formula C11H10F3NO2. It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4-(trifluoromethoxy)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as electrochromic devices
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one involves its interaction with molecular targets in biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes. The pyrrolidin-2-one ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidin-2-one derivatives and trifluoromethoxy-substituted phenyl compounds. Examples include:
- Pyrrolizine derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
Uniqueness
4-[4-(trifluoromethoxy)phenyl]pyrrolidin-2-one is unique due to the presence of both the trifluoromethoxy group and the pyrrolidin-2-one ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1367056-74-3 |
---|---|
Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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